

Ononetin in Whole-Cell Patch-Clamp Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ononetin*

Cat. No.: *B1677329*

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These application notes provide a comprehensive guide for utilizing **Ononetin** in whole-cell patch-clamp experiments to study the function and modulation of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document includes detailed protocols, data presentation tables, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to Ononetin and TRPM3

Ononetin is a naturally occurring deoxybenzoin that has been identified as a potent blocker of the TRPM3 ion channel, with an IC₅₀ of approximately 300 nM.^[1] TRPM3 is a non-selective cation channel permeable to Ca²⁺ and Na⁺ ions, playing a crucial role in various physiological processes, including thermosensation and pain perception. It is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. In whole-cell patch-clamp studies, **Ononetin** is frequently used as a pharmacological tool to selectively inhibit TRPM3-mediated currents, allowing for the characterization of this channel's activity and the screening of potential modulators. A common experimental approach involves activating TRPM3 with PregS and subsequently applying **Ononetin** to confirm the specificity of the recorded currents.^{[2][3]}

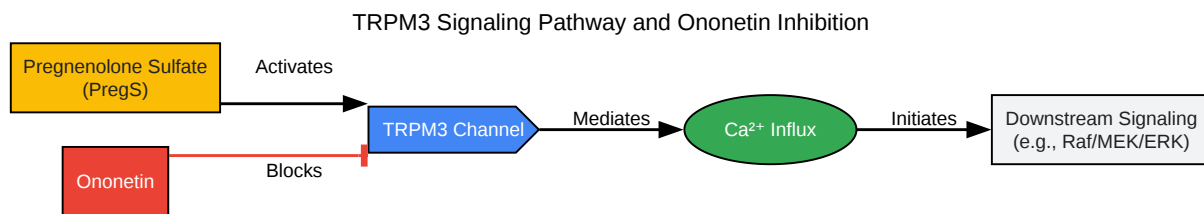
Quantitative Data Summary

The following table summarizes key quantitative data for the use of **Ononetin** in whole-cell patch-clamp experiments targeting TRPM3.

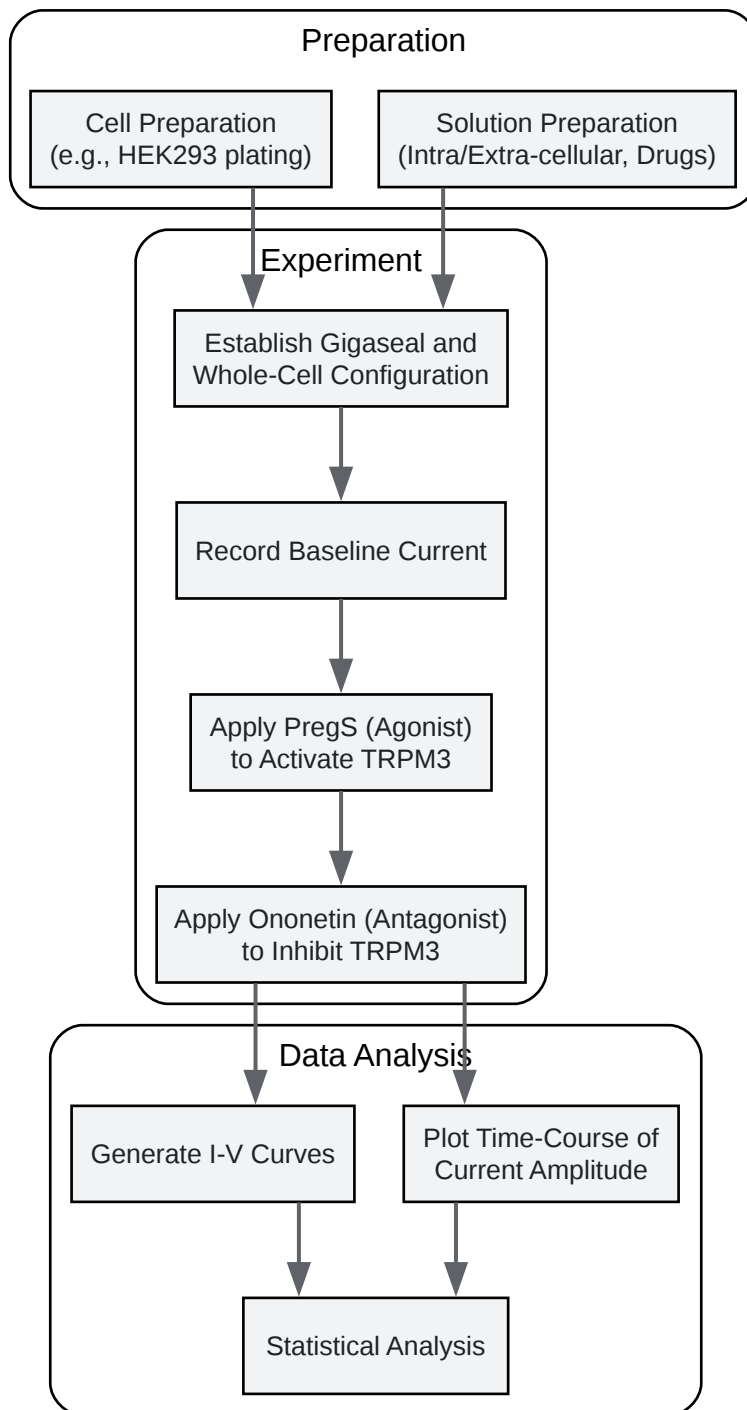
Parameter	Value	Cell Type(s)	Notes	Reference(s)
Ononetin IC50	300 nM	HEK293 cells expressing mTRPM3, Dorsal Root Ganglion (DRG) neurons	This value represents the concentration of Ononetin required to inhibit 50% of the TRPM3-mediated response.	[4]
Working Concentration	10 μ M	Natural Killer (NK) cells, Human Stem Cell-Derived Sensory (hSCDS) neurons	This concentration is commonly used to achieve maximal or near-maximal inhibition of PregS-induced TRPM3 currents in whole-cell patch-clamp experiments.	[2][3][5]
Pregnenolone Sulfate (PregS) Agonist Concentration	20 μ M - 100 μ M	HEK293 cells, NK cells	PregS is a commonly used agonist to activate TRPM3 channels before applying Ononetin for inhibition studies.	[2][3]

Signaling Pathway

Activation of the TRPM3 channel by agonists like Pregnenolone Sulfate (PregS) initiates a signaling cascade primarily through the influx of cations, particularly Ca^{2+} . This increase in intracellular calcium can, in turn, activate various downstream signaling pathways, such as the Raf/MEK/ERK pathway, leading to changes in gene transcription. **Ononetin** blocks the initial step of this pathway by inhibiting the ion influx through the TRPM3 channel.



Ononetin Whole-Cell Patch-Clamp Workflow

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